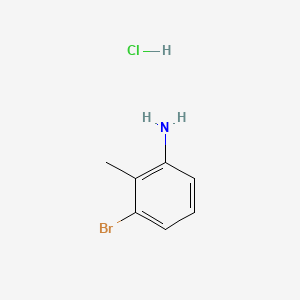

3-Bromo-2-methylaniline, HCl

描述

3-Bromo-2-methylaniline, HCl: is an organic compound with the molecular formula C7H9BrClN . It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the third position and a methyl group at the second position. The compound is typically found as a hydrochloride salt, which enhances its solubility in water and other polar solvents.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylaniline, HCl can be achieved through several methods. One common approach involves the bromination of 2-methylaniline. The reaction is typically carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

化学反应分析

Types of Reactions: 3-Bromo-2-methylaniline, HCl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Major Products:

Substitution Reactions: Formation of various substituted anilines.

Oxidation Reactions: Formation of quinones or other oxidized derivatives.

Reduction Reactions: Formation of amines from nitro derivatives.

科学研究应用

Chemical Synthesis

3-Bromo-2-methylaniline serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple types of reactions:

- Amination Reactions : It can be used to synthesize substituted anilines through nucleophilic substitution reactions. For instance, it has been employed in the preparation of various derivatives by reacting with electrophiles under controlled conditions .

- Bromination and Halogenation : The presence of the bromine atom enhances its utility in further halogenation reactions, facilitating the introduction of additional functional groups into the aromatic ring .

- Synthesis of Dyes and Pigments : This compound is also utilized in the production of azo dyes, where it acts as a coupling component. Its derivatives exhibit vibrant colors and are used extensively in textiles and other applications .

Research has indicated that 3-Bromo-2-methylaniline and its derivatives exhibit significant biological activities:

- Antimicrobial Properties : Some studies have shown that compounds derived from 3-Bromo-2-methylaniline possess antimicrobial activity against various pathogens. This makes them potential candidates for developing new antibacterial agents .

- Pharmaceutical Applications : The compound has been investigated for its role as a precursor in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. Its derivatives have shown promise in modulating neurotransmitter activity .

Industrial Applications

The compound's properties also lend themselves to several industrial applications:

- Agrochemicals : 3-Bromo-2-methylaniline is used in the formulation of herbicides and pesticides, contributing to agricultural productivity by controlling pest populations effectively .

- Solvent Systems : It has been explored as a component in solvent systems for cleaning and degreasing applications, particularly where traditional solvents pose environmental concerns .

Table 1: Summary of Research Findings on 3-Bromo-2-methylaniline

作用机制

The mechanism of action of 3-Bromo-2-methylaniline, HCl depends on its specific application

Molecular Targets: It may bind to enzymes, receptors, or other proteins, affecting their function.

Pathways Involved: The compound can modulate signaling pathways, enzyme activity, or gene expression, leading to specific biological effects.

相似化合物的比较

- 2-Bromo-3-methylaniline

- 3-Chloro-2-methylaniline

- 3-Bromo-4-methylaniline

Comparison: 3-Bromo-2-methylaniline, HCl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry.

生物活性

3-Bromo-2-methylaniline hydrochloride (CAS Number: 55289-36-6) is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information:

- Molecular Formula: C₇H₈BrN

- Molecular Weight: 186.05 g/mol

- Density: 1.5 g/cm³

- Boiling Point: 257 °C

- Flash Point: 109.3 °C

- Solubility: Soluble in organic solvents; limited solubility in water

Biological Activity Overview

3-Bromo-2-methylaniline has been studied for its potential roles as a biochemical reagent and its interactions with various biological systems. The compound exhibits several biological activities, including:

- Inhibition of Enzymatic Activity:

- Antimicrobial Properties:

- Role in Synthesis of Bioactive Compounds:

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several bromoaniline derivatives. The results indicated that 3-bromo-2-methylaniline exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating moderate antibacterial activity .

Case Study 2: CYP450 Inhibition

Research conducted on the metabolic pathways of various anilines noted that 3-bromo-2-methylaniline acts as a selective inhibitor of the cytochrome P450 enzyme CYP1A2. This inhibition can lead to altered pharmacokinetics of co-administered drugs metabolized by this enzyme, highlighting the need for caution when using this compound in combination therapies .

The biological activity of 3-bromo-2-methylaniline can be attributed to several mechanisms:

- Enzyme Inhibition: The compound's ability to inhibit CYP1A2 suggests it may interfere with metabolic processes by competing with substrates for binding sites on the enzyme.

- Interaction with Cell Membranes: Its lipophilic nature allows it to penetrate cell membranes, potentially disrupting cellular functions or signaling pathways involved in microbial resistance.

Safety and Toxicology

While exploring the biological activity of 3-bromo-2-methylaniline, safety considerations are paramount:

- Hazard Classification: The compound is classified under GHS07 with warnings related to skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .

- Handling Precautions: It should be handled in a well-ventilated area with appropriate personal protective equipment to minimize exposure risks.

属性

IUPAC Name |

3-bromo-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQDZBKVQCAOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674510 | |

| Record name | 3-Bromo-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16822-92-7 | |

| Record name | 3-Bromo-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。